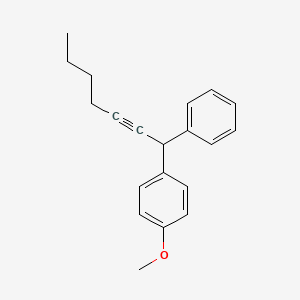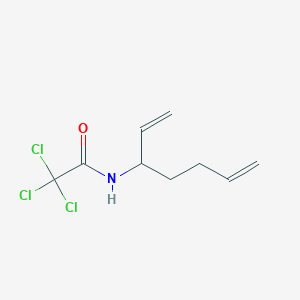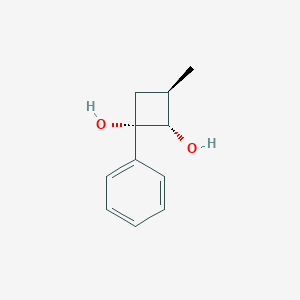
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol is an organic compound characterized by its cyclobutane ring structure with a phenyl group and two hydroxyl groups attached. This compound is notable for its stereochemistry, which is defined by the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with a phenyl group and subsequent hydroxylation to introduce the diol functionality. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanols.
Aplicaciones Científicas De Investigación
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol: This compound is unique due to its specific stereochemistry and functional groups.
(1R,2R,3S)-3-methyl-1-phenylcyclobutane-1,2-diol: A stereoisomer with different spatial arrangement of atoms.
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other specialized applications.
Propiedades
Número CAS |
844840-75-1 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(1S,2S,3R)-3-methyl-1-phenylcyclobutane-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8-7-11(13,10(8)12)9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3/t8-,10+,11+/m1/s1 |
Clave InChI |
VURYVRMUUFYKIE-MIMYLULJSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]([C@H]1O)(C2=CC=CC=C2)O |
SMILES canónico |
CC1CC(C1O)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
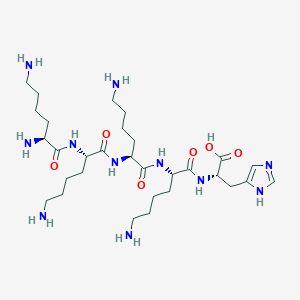
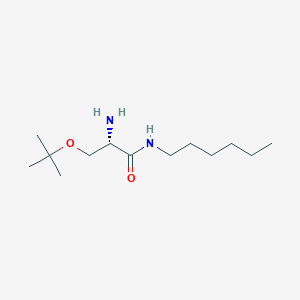
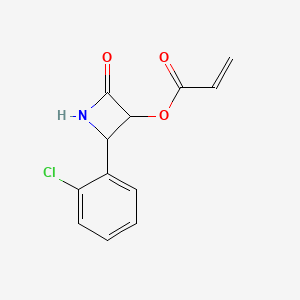

![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
